rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane

Catalog No.
S12516064
CAS No.
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane

Product Name

rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane

IUPAC Name

(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

XOKSLPVRUOBDEW-CFCGPWAMSA-N

Canonical SMILES

CC1CCC2CC1C2(C)C

Isomeric SMILES

CC1CC[C@@H]2C[C@H]1C2(C)C

Rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane is a bicyclic organic compound characterized by its unique molecular structure and stereochemistry. Its molecular formula is C10H16C_{10}H_{16}, and it has a molecular weight of approximately 136.234 g/mol. The compound features a bicyclo[3.1.1] framework, which consists of two bridged cyclopentane rings, with three methyl groups attached at the 2, 6, and 6 positions of the bicyclic structure. This configuration contributes to its distinctive chemical properties and reactivity.

The compound is primarily known for its occurrence in nature, particularly in essential oils such as pine oil, where it contributes to the characteristic scent of pine trees. It is also used as a building block in organic synthesis due to its structural complexity.

Typical of aliphatic hydrocarbons:

  • Electrophilic Addition Reactions: The double bond present in derivatives like (1R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene can react with electrophiles such as halogens or acids.
  • Oxidation Reactions: The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Hydrogenation: In the presence of hydrogen gas and a catalyst (e.g., palladium), the compound can be hydrogenated to saturate the double bonds.

Research indicates that rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that compounds derived from this bicyclic structure possess antimicrobial effects against certain bacteria and fungi.
  • Insecticidal Activity: The compound has been investigated for its potential use in pest control due to its insecticidal properties.
  • Potential Therapeutic

Several synthetic methods have been developed for the preparation of rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane:

  • Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form the bicyclic structure.
  • Isomerization: Starting from simpler hydrocarbons, isomerization reactions can yield the desired stereoisomer through controlled conditions.
  • Total Synthesis: Complex total synthesis routes have been reported in literature that involve multiple steps to construct the bicyclic framework from readily available precursors.

Rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane finds applications across various fields:

  • Fragrance Industry: Due to its pleasant scent profile reminiscent of pine, it is widely used in perfumes and scented products.
  • Flavoring Agents: It is utilized as a flavoring agent in food products to impart a fresh pine-like taste.
  • Chemical Intermediate: The compound serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Interaction studies involving rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane have explored its effects on biological systems:

  • Receptor Binding Studies: Research has investigated how this compound interacts with various receptors in biological systems, contributing to its potential therapeutic effects.
  • Metabolic Pathways: Studies have examined how this compound is metabolized within organisms and its impact on metabolic pathways.

Several compounds share structural similarities with rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane:

Compound NameMolecular FormulaUnique Features
(1R)-α-PineneC10H16C_{10}H_{16}Natural terpene found in pine trees; significant for its aroma and flavor properties.
(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptaneC10H16C_{10}H_{16}Stereoisomer differing at specific chiral centers; exhibits distinct biological activity profiles.
2,6-Dimethylbicyclo[3.1.0]hexaneC10H18C_{10}H_{18}Similar bicyclic structure but lacks the additional methyl group at position 6; different reactivity patterns.

The uniqueness of rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane lies in its specific stereochemistry and the presence of three methyl groups at strategic positions within the bicyclic framework, which significantly influences its chemical reactivity and biological activity compared to similar compounds.

XLogP3

3.9

Exact Mass

138.140850574 g/mol

Monoisotopic Mass

138.140850574 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types